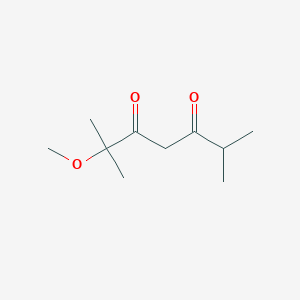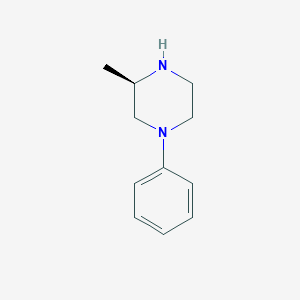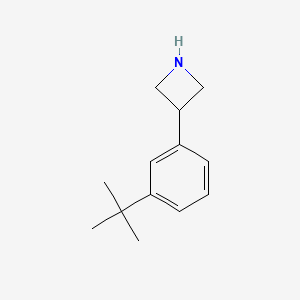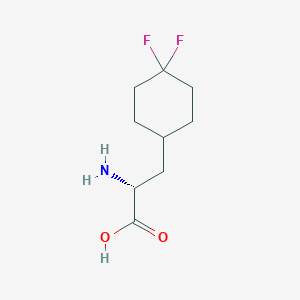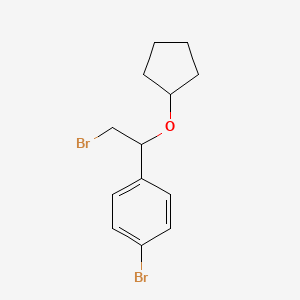
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound with the molecular formula C13H16Br2O It is a derivative of benzene, featuring bromine and cyclopentyloxyethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding the corresponding de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopentyloxy)ethylbenzene.
Substitution: Formation of 4-(2-hydroxy-1-(cyclopentyloxy)ethyl)benzene.
Applications De Recherche Scientifique
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The cyclopentyloxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-hydroxyethyl)benzene: Similar structure but has a hydroxy group instead of the cyclopentyloxy group.
Uniqueness
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is unique due to the presence of both bromine and cyclopentyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C13H16Br2O |
|---|---|
Poids moléculaire |
348.07 g/mol |
Nom IUPAC |
1-bromo-4-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
Clé InChI |
JGQNGTJIUWGBOD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


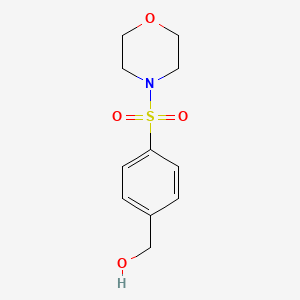


![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)

